![molecular formula C12H19NO5 B3103633 (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1446519-44-3](/img/structure/B3103633.png)

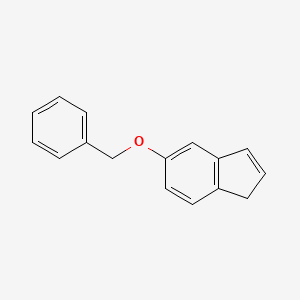

(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the bicyclo[2.2.1]heptane ring system. One notable approach is an asymmetric formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Researchers have achieved rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . This method provides a valuable route for accessing functionalized bicyclo[2.2.1]heptanes.

Applications De Recherche Scientifique

Asymmetric Synthesis and Formal Synthesis of Epibatidine

- The compound has been used in the asymmetric synthesis of conformationally constrained 4-hydroxyprolines, which are vital in the formal synthesis of (+)-epibatidine, a potent nicotinic acetylcholine receptor agonist (Avenoza et al., 1999).

Synthesis of Enantiopure Analogues

- This chemical has facilitated the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, novel analogues of 3-hydroxyproline. These syntheses start with the Diels–Alder reaction and are critical in obtaining both enantiomers of N-Boc-7-azabicyclo[2.2.1]heptan-2-ones, used as precursors for various neuroactive compounds (Avenoza et al., 2002).

Improved Synthesis Methods

- Enhanced synthesis methods have been developed for this compound, significantly improving upon previous protocols that involved tedious chromatographic purification steps. This has streamlined the production of this cyclic proline analogue (Tararov et al., 2002).

Neuroexcitant Synthesis

- The compound has been instrumental in synthesizing neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid and alpha-kainic acid, contributing significantly to neurological research (Hodgson et al., 2005).

Glutamic Acid Analogue Synthesis

- It has been used in synthesizing a glutamic acid analogue from L-serine, demonstrating its utility in creating bioactive compounds (Hart & Rapoport, 1999).

Medicinal Chemistry Applications

- The synthesis of structurally novel morpholine amino acids from this compound highlights its potential in medicinal chemistry, particularly in modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Mécanisme D'action

Target of Action

It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that the compound can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Biochemical Pathways

The bicyclo[221]heptane scaffold is a common feature in various bioactive compounds and drug candidates , suggesting that this compound could potentially influence a variety of biochemical pathways.

Propriétés

IUPAC Name |

(1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTKFYMBKIVOOR-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)

![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)

![5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3103642.png)